Lipophilicity Shift vs. Unsubstituted Furan-3-yl(morpholino)methanone
The target compound exhibits a computed logP of 2.095 (ZINC14502734), reflecting the net effect of the p-tolyloxy methyl substitution on the furan core . The closest in-class comparator, furan-3-yl(morpholino)methanone (FMME), is reported with a logP of 2.2 . The small logP differential (<0.11 units) indicates that the added aromatic ring does not drastically increase overall lipophilicity, yet it redistributes hydrophobic surface area, which may influence binding to hydrophobic protein pockets.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.095 |
| Comparator Or Baseline | Furan-3-yl(morpholino)methanone (FMME): LogP = 2.2 |
| Quantified Difference | ΔLogP = -0.105 |
| Conditions | Computational prediction (ZINC pipeline vs. ChemExper) |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability, solubility, and promiscuity; procurement decisions should consider that even minor logP shifts can alter a compound's ADME profile.
- [1] ZINC Database. Substance ZINC000014502734. View Source
